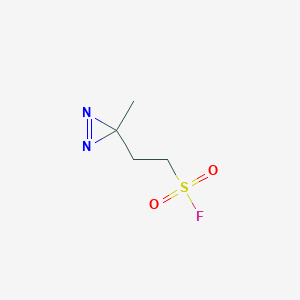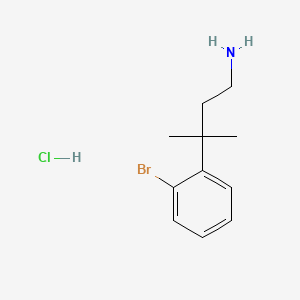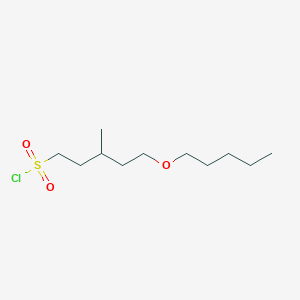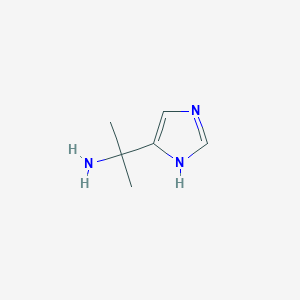![molecular formula C26H23NO4 B13536064 (3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid CAS No. 2137078-59-0](/img/structure/B13536064.png)
(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid typically involves several steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid: shares similarities with other chiral pyrrolidine derivatives, such as (3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid and (3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid.
Ethyl acetoacetate: and are also structurally related compounds used in similar applications.
Uniqueness
The uniqueness of (3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid lies in its specific chiral configuration and the presence of the fluorenylmethoxycarbonyl group, which provides distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Eigenschaften
CAS-Nummer |
2137078-59-0 |
|---|---|
Molekularformel |
C26H23NO4 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m0/s1 |
InChI-Schlüssel |
GHKDFAVPKIFJQB-XZOQPEGZSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


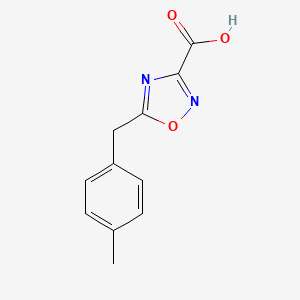
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
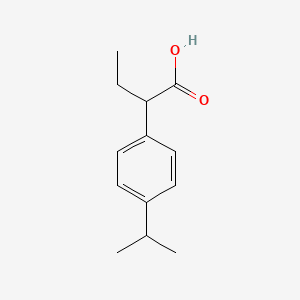
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)
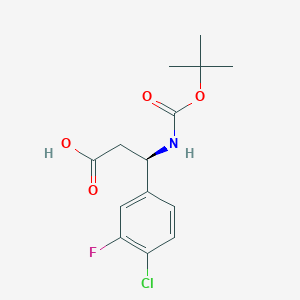
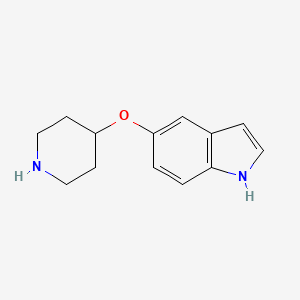
![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
